molecular formula C18H36N2Zn B8334181 Bis(2,2,6,6-tetramethylpiperidinyl)zinc

Bis(2,2,6,6-tetramethylpiperidinyl)zinc

Cat. No.: B8334181
M. Wt: 345.9 g/mol
InChI Key: ZWDZFMQAIVHFHF-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethylpiperidinyl)zinc (Zn(TMP)₂) is an organozinc reagent widely employed in organic synthesis. Its structure features two sterically hindered 2,2,6,6-tetramethylpiperidinyl (TMP) ligands coordinated to a zinc center, which enhances its stability and reactivity as a strong base .

Properties

Molecular Formula

C18H36N2Zn

Molecular Weight

345.9 g/mol

IUPAC Name

zinc;2,2,6,6-tetramethylpiperidin-1-ide

InChI

InChI=1S/2C9H18N.Zn/c2*1-8(2)6-5-7-9(3,4)10-8;/h2*5-7H2,1-4H3;/q2*-1;+2

InChI Key

ZWDZFMQAIVHFHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Zn+2]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Regioselective Zincation
One of the primary applications of bis(2,2,6,6-tetramethylpiperidinyl)zinc is its role as a reagent for regioselective zincation of heterocycles. This compound facilitates the synthesis of zincated pyridines and azines, which are valuable intermediates in organic synthesis. The ability to selectively introduce zinc at specific positions on aromatic rings allows chemists to create complex molecular architectures efficiently .

Chemoselective Direct Zincation
This compound is also employed for the chemoselective direct zincation of arenes and heteroarenes. This reaction generates polyfunctional aryl and heteroaryl zinc reagents that can participate in further coupling reactions, such as cross-coupling with electrophiles to form C-C bonds. This method is particularly advantageous for synthesizing compounds with multiple functional groups .

Zincation of Thiazoles
Another notable application involves the regioselective zincation of thiazoles. The resulting zincated thiazoles can react readily with various electrophiles, leading to the formation of highly functionalized thiazole derivatives. This reaction pathway is crucial in developing biologically active compounds and pharmaceuticals .

Biological Applications

Antimicrobial Activity
Recent studies have explored the synthesis of zinc complexes involving this compound for antimicrobial applications. For instance, a zinc(II) complex formed with a Schiff base ligand exhibited enhanced antimicrobial activity compared to its free ligand counterpart. The study demonstrated that complexation significantly increased the antibacterial properties against various pathogens .

Sonodynamic Therapy
The compound has also shown promise in sonodynamic therapy (SDT) for cancer treatment. A hydrazone ligand-based zinc complex synthesized using this compound was found to produce reactive oxygen species under ultrasound irradiation, leading to effective cytotoxicity against cancer cells. This application highlights the potential of zinc complexes in non-invasive cancer therapies .

Materials Science

Flame Retardants
In materials science, derivatives of this compound have been investigated as flame retardants. These nitrogen-containing compounds exhibit self-extinguishing properties when incorporated into polymers like polypropylene and low-density polyethylene. Their effectiveness in enhancing fire resistance makes them valuable additives in various industrial applications .

Case Studies

Application Description Reference
Regioselective ZincationSynthesis of zincated pyridines and azines for organic synthesis
Chemoselective ZincationDirect zincation of arenes to produce polyfunctional aryl and heteroaryl zinc reagents
Antimicrobial ActivityZinc(II) complex with Schiff base showed higher antimicrobial activity than free ligand
Sonodynamic TherapyHydrazone ligand-based zinc complex produced reactive oxygen species under ultrasound for cancer therapy
Flame RetardantsCompounds exhibit self-extinguishing properties in polymers

Comparison with Similar Compounds

Bis(pentafluorophenyl)zinc [(C₆F₅)₂Zn]

Structural Differences :

  • Features electron-withdrawing pentafluorophenyl ligands, contrasting with Zn(TMP)₂’s bulky, electron-rich TMP ligands.

Comparison with Zn(TMP)₂ :

  • Ligand Effects : (C₆F₅)₂Zn’s fluorinated ligands enhance electrophilicity, whereas Zn(TMP)₂’s steric bulk promotes selective deprotonation .
  • Synthetic Utility : Both enable solvent-free synthesis but differ in substrate scope due to ligand electronic properties .

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) [Zn(TMHD)₂]

Structural Differences :

  • A β-diketonate complex with chelating ligands, offering enhanced thermal stability compared to Zn(TMP)₂’s monodentate TMP ligands .

Comparison with Zn(TMP)₂ :

  • Reactivity : Zn(TMHD)₂ acts as a precursor in materials synthesis, while Zn(TMP)₂ is a reactive base in organic transformations .
  • Stability : Chelation in Zn(TMHD)₂ reduces its nucleophilicity but improves shelf life under standard conditions .

Tetranuclear Zinc(II) Complex with P,P′-Diphenylmethylenediphosphinate

Structural Differences :

  • A polynuclear complex with phosphinate and bipyridine ligands, contrasting with Zn(TMP)₂’s mononuclear structure .

Comparison with Zn(TMP)₂ :

  • Coordination Geometry : Polynuclear structure enables unique redox properties, unlike Zn(TMP)₂’s single-metal reactivity .

Research Findings and Trends

  • Mechanochemical Synthesis: Zn(TMP)₂ and (C₆F₅)₂Zn highlight the growing role of solvent-free protocols in improving reaction selectivity .
  • Ligand Design : Steric and electronic modifications (e.g., TMP vs. fluorinated ligands) critically influence zinc complexes’ reactivity and applications .

Preparation Methods

Solvent and Temperature Optimization

Studies comparing solvent systems reveal that THF enhances reaction rates due to its Lewis basicity, which stabilizes intermediate species. However, toluene is preferred for large-scale synthesis to avoid ether cleavage byproducts. Temperature modulation (0°C to room temperature) minimally affects yield but influences reaction time, with complete conversion achieved within 4–8 hours at 25°C.

Transmetallation from Lithium or Magnesium Amides

An alternative route involves transmetallation between preformed lithium or magnesium TMP salts and zinc halides. For example, lithium bis(2,2,6,6-tetramethylpiperidinide) (LiTMP) reacts with zinc chloride (ZnCl₂) to yield Zn(TMP)₂:

2LiTMP+ZnCl2Zn(TMP)2+2LiCl2 \, \text{LiTMP} + \text{ZnCl}2 \rightarrow \text{Zn(TMP)}2 + 2 \, \text{LiCl}

This method is advantageous for avoiding pyrophoric zinc alkyls, though it requires rigorous removal of lithium chloride byproducts. Filtration through Celite or fractional crystallization in hexane/THF mixtures achieves >90% purity, albeit with moderate yields (70–75%).

Role of Co-Salts in Stabilization

Commercial formulations of Zn(TMP)₂ often include lithium chloride (LiCl) or magnesium chloride (MgCl₂) as stabilizers. These co-salts mitigate ligand redistribution and enhance solubility in polar aprotic solvents. For instance, Sigma-Aldrich’s product (CAS 697486) is supplied as a 0.5 M solution in toluene with LiCl and MgCl₂ additives, ensuring shelf stability exceeding 12 months .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(2,2,6,6-tetramethylpiperidinyl)zinc, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves transmetallation reactions using organozinc precursors. For example, this compound is prepared as a complex solution in THF/toluene with LiCl and MgCl₂ additives to stabilize the organozinc species. Solvent polarity and stoichiometric ratios of ligands (e.g., tetramethylpiperidinyl groups) are critical for minimizing side reactions. Characterization via elemental analysis and NMR can confirm purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential for resolving the sterically hindered structure of the tetramethylpiperidinyl ligand environment. Complementary techniques include:

  • ¹H/¹³C NMR to assess ligand coordination symmetry.
  • IR spectroscopy to monitor Zn-N bond vibrations (~400–500 cm⁻¹).
    Cross-referencing with analogous zinc complexes (e.g., [Zn(thqdtc)₂(2,2'-bipy)]) ensures accurate assignments .

Q. How does this compound compare to other organozinc reagents in C–C bond-forming reactions?

  • Methodological Answer : Unlike simpler organozinc reagents (e.g., diethylzinc), the bulky tetramethylpiperidinyl ligands in this compound reduce nucleophilicity, favoring selective cross-couplings (e.g., Negishi-type reactions). Reactivity can be tuned by adjusting solvent polarity (THF vs. toluene) and additives (LiCl/MgCl₂), which modulate Lewis acidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound across different solvents?

  • Methodological Answer : Contradictions often arise from solvent-dependent aggregation states. Use dynamic light scattering (DLS) or cryo-TEM to analyze colloidal behavior in THF/toluene mixtures. Pair with kinetic studies to correlate solvent composition with reaction rates. Theoretical frameworks (e.g., Hard-Soft Acid-Base theory) can rationalize ligand-solvent interactions .

Q. What experimental design strategies optimize ligand substitution in this compound for tailored reactivity?

  • Methodological Answer : Employ factorial design to systematically vary ligand stoichiometry, temperature, and solvent. For example, a 2³ factorial design can identify interactions between ligand bulkiness, reaction temperature, and solvent polarity. Response variables (e.g., yield, selectivity) should be analyzed via ANOVA .

Q. How do steric effects of the tetramethylpiperidinyl ligand influence zinc’s electronic structure in catalytic cycles?

  • Methodological Answer : Combine DFT calculations (e.g., B3LYP/def2-TZVP) with experimental X-ray absorption spectroscopy (XAS) to probe Zn-centered orbital hybridization. Compare charge distribution with less bulky analogs (e.g., zinc-bipyridine complexes) to isolate steric contributions .

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

  • Methodological Answer : Use rigorously anhydrous solvents and Schlenk-line techniques. Monitor for exothermic decomposition via DSC/TGA . Reference safety data for analogous organozinc compounds (e.g., Diphenylzinc) to establish handling guidelines, including PPE and spill containment .

Methodological Frameworks for Research Design

Q. How can researchers align studies on this compound with broader theoretical frameworks in organometallic chemistry?

  • Methodological Answer : Link experiments to concepts like ligand cooperativity or Lewis acid-base synergy . For example, investigate how the tetramethylpiperidinyl ligand modulates zinc’s redox potential in comparison to N-heterocyclic carbene (NHC) ligands. Use Marcus theory to analyze electron-transfer steps in catalytic cycles .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer : Document all synthesis parameters (e.g., solvent batch purity, drying protocols) using FAIR data principles . Share raw XRD/NMR data via open repositories. Cross-validate results with independent labs using blinded samples .

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